Cas no 865181-04-0 (5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide)

5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide
- F1365-2153
- 865181-04-0
- AKOS024606591
- 5-Bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- 5-bromo-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
- 5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
- (Z)-5-bromo-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
-
- Inchi: 1S/C15H9BrN2OS2/c1-2-9-18-10-5-3-4-6-11(10)21-15(18)17-14(19)12-7-8-13(16)20-12/h1,3-8H,9H2/b17-15-
- InChI Key: LQWUGZCSBIUIJL-ICFOKQHNSA-N
- SMILES: BrC1=CC=C(C(/N=C2/N(CC#C)C3C=CC=CC=3S/2)=O)S1
Computed Properties
- Exact Mass: 375.93397g/mol
- Monoisotopic Mass: 375.93397g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 86.2Ų
5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1365-2153-15mg |
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865181-04-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1365-2153-75mg |
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865181-04-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1365-2153-10mg |
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865181-04-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1365-2153-1mg |
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865181-04-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1365-2153-30mg |
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865181-04-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1365-2153-40mg |
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865181-04-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1365-2153-4mg |
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865181-04-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1365-2153-2mg |
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865181-04-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1365-2153-20μmol |
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865181-04-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1365-2153-25mg |
5-bromo-N-[(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865181-04-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Related Literature
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Additional information on 5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide
Recent Advances in the Study of 5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS: 865181-04-0)
The compound 5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS: 865181-04-0) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique benzothiazole-thiophene hybrid structure, has attracted significant attention due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and structure-activity relationships (SAR) to optimize its efficacy and safety profile.
One of the key findings from recent research is the compound's ability to modulate specific protein-protein interactions (PPIs) involved in cancer cell proliferation. In vitro studies have demonstrated that 865181-04-0 exhibits potent inhibitory effects on the interaction between certain oncogenic proteins and their downstream effectors, leading to apoptosis in various cancer cell lines. The presence of the bromo-thiophene moiety appears to be critical for this activity, as it enhances the compound's binding affinity to the target proteins. Additionally, the prop-2-yn-1-yl group has been shown to improve cellular permeability, making the compound more bioavailable in preclinical models.
Another area of interest is the compound's potential application in neurodegenerative diseases. Recent studies have explored its ability to cross the blood-brain barrier (BBB) and modulate neuroinflammatory pathways. Preliminary data suggest that 865181-04-0 can inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines, which are key contributors to neurodegenerative processes. These findings highlight the compound's dual potential as both an anticancer and neuroprotective agent, although further in vivo studies are needed to validate these effects.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the synthesis route of 865181-04-0 to improve yield and scalability. A novel one-pot synthesis method has been reported, which reduces the number of steps and minimizes the use of hazardous reagents. This development is particularly significant for large-scale production and future clinical trials. Additionally, computational modeling studies have provided insights into the compound's binding modes and interactions with its biological targets, facilitating the design of derivatives with enhanced potency and selectivity.
Despite these promising findings, challenges remain in the development of 865181-04-0 as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. However, the compound's unique chemical structure and multifaceted biological activities make it a valuable scaffold for further drug discovery efforts. Collaborative research between academia and industry is expected to accelerate the translation of these findings into clinical applications.
In conclusion, the latest research on 5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS: 865181-04-0) underscores its potential as a versatile therapeutic agent with applications in oncology and neurodegenerative diseases. Continued exploration of its mechanism of action, SAR, and pharmacokinetic properties will be crucial for its advancement into preclinical and clinical development. The compound represents a promising example of how innovative chemical design can lead to novel therapeutic solutions for complex diseases.
865181-04-0 (5-bromo-N-(2Z)-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide) Related Products
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 68551-17-7(Isoalkanes, C10-13)



